molecular formula C11H21NO3 B2511506 tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate CAS No. 1307800-86-7

tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate

Cat. No.: B2511506
CAS No.: 1307800-86-7
M. Wt: 215.293
InChI Key: JNNOAQQODYAQBD-IUCAKERBSA-N
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Description

Tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.293. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

  • Crystal Structure Analysis : A study on a similar compound, tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, explores its crystal structure, revealing intramolecular hydrogen bonds and specific configurations of carbon atoms in the lactam ring, which are important for understanding its chemical behavior (Weber et al., 1995).

  • Asymmetric Synthesis : Research on the asymmetric synthesis of (alphaR)-polyfluoroalkylated prolinols, where the reduction of chiral tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate yielded high diastereoselectivities, is significant for producing enantiomerically pure compounds (Funabiki et al., 2008).

Application in Drug Design and Medicinal Chemistry

  • Antiinflammatory Activities : A series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones was synthesized and evaluated for antiinflammatory and analgesic activities. This study highlights the potential of derivatives of tert-butyl pyrrolidine-1-carboxylate in drug design (Ikuta et al., 1987).

Material Science and Physical Chemistry

  • Electronic Properties and Bonding : A study of crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate reveals insights into hydrogen bonding and electric dipole moments, which are crucial for material science applications (Baillargeon et al., 2014).

Catalysis and Reaction Mechanisms

  • Catalytic Reactions : Research into the catalytic reactions involving tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine- 1-carboxylate demonstrates the utility of tert-butyl pyrrolidine-1-carboxylate derivatives in complex organic syntheses (Wustrow & Wise, 1991).

Mechanism of Action

Target of Action

Tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate, also known as (2S)-1-Boc-2-((1S)-1-Hydroxyethyl)pyrrolidine, is a compound that primarily targets various organic compounds . It is used in synthetic organic chemistry for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Mode of Action

The mode of action of this compound involves the introduction of the tert-butoxycarbonyl group into various organic compounds . This process is achieved using flow microreactor systems, making the process more efficient, versatile, and sustainable compared to the batch .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of tertiary butyl esters . The introduction of the tert-butoxycarbonyl group into various organic compounds alters the structure of these compounds, potentially affecting their function and interaction with other molecules .

Pharmacokinetics

It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can be influenced by its chemical structure and the environment in which it is used .

Result of Action

The result of the action of this compound is the creation of a variety of organic compounds with the tert-butoxycarbonyl group . This group is often used in synthetic organic chemistry due to its unique reactivity pattern .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the use of flow microreactor systems can enhance the efficiency and versatility of the compound’s action . Additionally, the compound’s stability can be affected by storage conditions .

Properties

IUPAC Name

tert-butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNOAQQODYAQBD-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1307800-86-7
Record name tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate
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